molecular formula C14H17N5O2 B6975018 N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide

N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide

Cat. No.: B6975018
M. Wt: 287.32 g/mol
InChI Key: VOHUFJJTJXMFPM-UHFFFAOYSA-N
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Description

N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentyl group, a pyrazole ring, and a pyridazinone moiety, making it a versatile molecule for diverse applications.

Properties

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13(10-18-14(21)6-3-8-15-18)17-12-7-9-16-19(12)11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHUFJJTJXMFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The pyridazinone moiety is then synthesized separately and coupled with the pyrazole derivative through an acylation reaction.

  • Step 1: Synthesis of 2-cyclopentylpyrazole

      Reagents: Cyclopentanone, hydrazine hydrate, and an acid catalyst.

      Conditions: Reflux in ethanol.

      Reaction: Cyclopentanone reacts with hydrazine hydrate to form 2-cyclopentylpyrazole.

  • Step 2: Synthesis of 6-oxopyridazin-1-yl acetic acid

      Reagents: Pyridazine-3,6-dione, chloroacetic acid, and a base.

      Conditions: Heating under reflux.

      Reaction: Pyridazine-3,6-dione reacts with chloroacetic acid to form 6-oxopyridazin-1-yl acetic acid.

  • Step 3: Coupling Reaction

      Reagents: 2-cyclopentylpyrazole, 6-oxopyridazin-1-yl acetic acid, and a coupling agent (e.g., EDCI).

      Conditions: Room temperature, in the presence of a base.

      Reaction: The two intermediates are coupled to form this compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of the compound.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out in anhydrous conditions to prevent side reactions.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies widely, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopentylpyrazol-3-yl)-2-(6-oxopyridazin-1-yl)acetamide: shares similarities with other pyrazole and pyridazinone derivatives.

    Examples: Pyrazole-based inhibitors, pyridazinone-based pharmaceuticals.

Uniqueness

  • The combination of a cyclopentyl group, pyrazole ring, and pyridazinone moiety in a single molecule is relatively unique.
  • This structural uniqueness contributes to its diverse range of applications and potential for novel therapeutic uses.

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